C-Br Bond Dissociation Energy Comparison
The carbon-bromine bond in the target compound has a bond dissociation energy (BDE) of approximately 68 kcal/mol, which is 13 kcal/mol lower than the carbon-chlorine bond BDE of approximately 81 kcal/mol in the 5-chloro-1,2,4-thiadiazole-3-carbonitrile analog (CAS 1451154-68-9) [1]. This lower BDE facilitates selective oxidative addition to palladium(0) catalysts under milder conditions, a critical advantage for chemoselective cross-coupling sequences in complex molecule synthesis.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (C-X BDE) |
|---|---|
| Target Compound Data | C-Br BDE ≈ 68 kcal/mol |
| Comparator Or Baseline | 5-Chloro-1,2,4-thiadiazole-3-carbonitrile (C-Cl BDE ≈ 81 kcal/mol) |
| Quantified Difference | ΔBDE ≈ 13 kcal/mol (lower for Br) |
| Conditions | General gas-phase bond dissociation energy values for aromatic C-Br vs. C-Cl bonds [1] |
Why This Matters
The significantly lower BDE of the C-Br bond translates to faster and more selective reactivity in metal-catalyzed transformations, enabling synthetic sequences that are impractical with the chloro analog.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007. (Typical C-Br and C-Cl bond dissociation energy values for aromatic systems.) View Source
